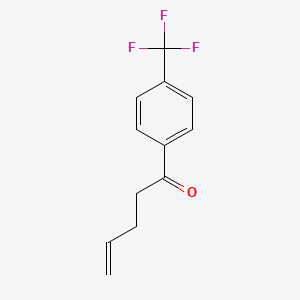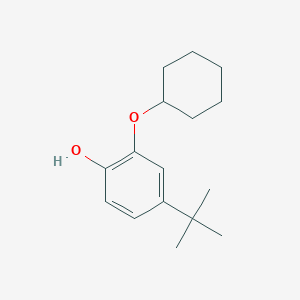
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate is an organic compound with the molecular formula C16H15ClO3. This compound is known for its unique chemical structure, which includes an acetyl group, a chloro group, a methyl group, and a methoxybenzoate ester. It is used in various scientific research applications due to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-acetyl-4-chloro-5-methylphenol and 3-methoxybenzoic acid.
Esterification Reaction: The 2-acetyl-4-chloro-5-methylphenol is reacted with 3-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester bond.
Reaction Conditions: The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Purification: Industrial purification techniques such as crystallization or distillation to achieve high purity levels.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties[][5].
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
類似化合物との比較
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares a similar structure but differs in the presence of an acetamido group instead of an acetyl group.
4-Acetamido-5-chloro-2-methoxybenzoic acid: Similar structure with a carboxylic acid group instead of an ester.
Uniqueness
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
特性
CAS番号 |
88952-15-2 |
|---|---|
分子式 |
C17H15ClO4 |
分子量 |
318.7 g/mol |
IUPAC名 |
(2-acetyl-4-chloro-5-methylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H15ClO4/c1-10-7-16(14(11(2)19)9-15(10)18)22-17(20)12-5-4-6-13(8-12)21-3/h4-9H,1-3H3 |
InChIキー |
MDJPTVUPYZQHLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)OC(=O)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
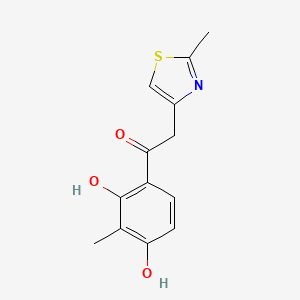
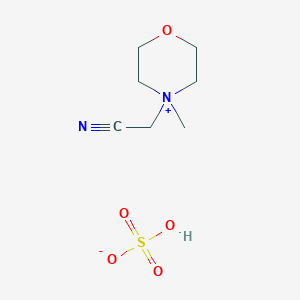
![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
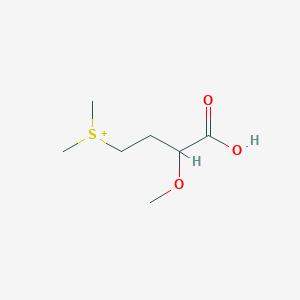
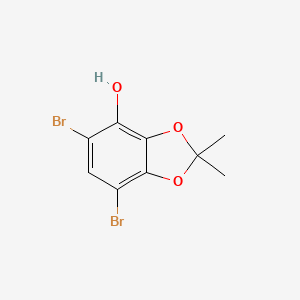
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
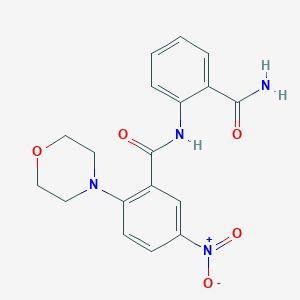
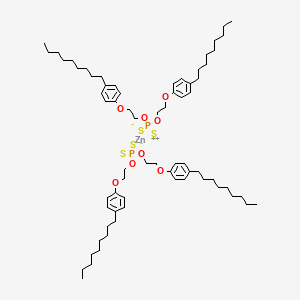
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)
